N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide
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Overview
Description
N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide: is a chemical compound with the CAS number 338393-72-9. This compound is characterized by its complex molecular structure, which includes a benzohydrazide group, a trifluoromethyl group, and a chlorophenoxy group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide typically involves multiple steps, starting with the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy derivatives. These derivatives are then reacted with hydrazine to form the benzohydrazide structure. The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.
Reduction: : The hydrazide group can be reduced to an amine.
Substitution: : The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl derivatives.
Reduction: : Amines.
Substitution: : Substituted phenol derivatives.
Scientific Research Applications
This compound is used in various scientific research fields, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the effects of trifluoromethyl groups on biological systems.
Medicine: : Investigating potential therapeutic applications, such as in drug design and development.
Industry: : Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups and structural features. Similar compounds include:
4-(Trifluoromethyl)benzohydrazide: : Lacks the chlorophenoxy group.
2-(4-Chlorophenoxy)phenylmethylidene hydrazide: : Lacks the trifluoromethyl group.
N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-benzohydrazide: : Lacks the trifluoromethyl group.
N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide .
Properties
IUPAC Name |
N-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O2/c22-17-9-11-18(12-10-17)29-19-4-2-1-3-15(19)13-26-27-20(28)14-5-7-16(8-6-14)21(23,24)25/h1-13H,(H,27,28)/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCDVCLEZYNUBO-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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